3-((1-(5-Oxo-5-phenylpentanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-(5-Oxo-5-phenylpentanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound that features both azetidine and oxazolidine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(5-Oxo-5-phenylpentanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multiple steps. One common method starts with the preparation of the azetidine ring through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This is followed by the formation of the oxazolidine ring via a cyclization reaction. The reaction conditions often involve the use of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-((1-(5-Oxo-5-phenylpentanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-((1-(5-Oxo-5-phenylpentanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((1-(5-Oxo-5-phenylpentanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The azetidine and oxazolidine rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Known for their biological activities, including cytotoxic and antibacterial properties.
Oxazolidinone antibiotics: Such as Linezolid, which are used to treat bacterial infections.
Uniqueness
What sets 3-((1-(5-Oxo-5-phenylpentanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione apart is its unique combination of azetidine and oxazolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-[[1-(5-oxo-5-phenylpentanoyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c21-15(14-5-2-1-3-6-14)7-4-8-16(22)19-9-13(10-19)11-20-17(23)12-25-18(20)24/h1-3,5-6,13H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKPLNYEYLRMDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCCC(=O)C2=CC=CC=C2)CN3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.